molecular formula C12H14O B12897102 Benzofuran, 3-(1,1-dimethylethyl)- CAS No. 25252-19-1

Benzofuran, 3-(1,1-dimethylethyl)-

Cat. No.: B12897102
CAS No.: 25252-19-1
M. Wt: 174.24 g/mol
InChI Key: ASVOZJQDBWUGDB-UHFFFAOYSA-N
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Description

Benzofuran, 3-(1,1-dimethylethyl)- (CAS 271-89-6), is a benzofuran derivative substituted with a tert-butyl group at the 3-position of the fused benzene ring. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 149 g/mol . The tert-butyl group, a bulky and electron-donating substituent, significantly influences the compound's physicochemical properties, including solubility, stability, and reactivity. This structural feature is critical in modulating interactions with biological targets, making it relevant in pharmaceutical and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)benzofuran can be achieved through various methods. One common approach involves the alkylation of benzofuran with tert-butyl chloride in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum oxide (Al2O3). The reaction typically occurs in the vapor phase at temperatures ranging from 190°C to 260°C .

Another method involves the use of a nickel-based catalyst for the intramolecular Heck reaction, which assembles 2-substituted-3-functionalized benzofurans . This method provides a high yield and is efficient for synthesizing complex benzofuran derivatives.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)benzofuran often utilizes catalytic processes to ensure high efficiency and yield. The use of continuous flow systems and optimized reaction conditions allows for large-scale production. The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuranones.

    Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(tert-Butyl)benzofuran can yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.

Scientific Research Applications

3-(tert-Butyl)benzofuran has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biological processes. For example, benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, which play crucial roles in physiological functions .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The tert-butyl substitution distinguishes Benzofuran, 3-(1,1-dimethylethyl)- from other benzofuran derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities References
Benzofuran, 3-(1,1-dimethylethyl)- 271-89-6 C₁₁H₁₄O 149 tert-butyl at C3 High stability; potential antioxidant
2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)- 181314-48-7 C₁₈H₂₄O₃ 288.4 Two tert-butyl groups at C5 and C7 Antioxidant; used in polymer stabilization
Benzofuran, 5-(1,1-dimethylethyl)-2-ethenyl-2,3-dihydro- 104518-85-6 C₁₄H₁₈O 202.29 tert-butyl at C5; dihydrofuran ring Enhanced lipophilicity
3-Hydroxy-5,7-di-tert-butylbenzofuran-2-one - C₁₆H₂₂O₃ 262.3 Hydroxyl and tert-butyl groups Radical scavenging activity
Benzofuran-2-carbohydrazide derivatives - Varies ~250–350 Carbohydrazide at C2 Antimicrobial and anticancer activities

Key Observations :

  • Lipophilicity : Substitutions like dihydrofuran (CAS 104518-85-6) increase molecular weight and lipophilicity, improving membrane permeability .
  • Antioxidant Capacity: Hydroxyl-containing derivatives (e.g., 3-hydroxy-5,7-di-tert-butylbenzofuran-2-one) exhibit superior radical scavenging due to phenolic -OH groups, whereas the target compound may rely on electron donation from tert-butyl for antioxidant effects .

Structure–Activity Relationship (SAR) Insights

  • Substituent Position : tert-butyl at C3 (target compound) vs. C5/C7 (CAS 181314-48-7) alters electronic distribution and steric effects, impacting binding to biological targets .
  • Functional Groups : Hydroxyl or carbonyl groups enhance hydrogen bonding with enzymes (e.g., COX-2, topoisomerase II), whereas tert-butyl groups primarily contribute to hydrophobic interactions .

Biological Activity

Benzofuran, 3-(1,1-dimethylethyl)- is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzofuran, 3-(1,1-dimethylethyl)- is characterized by its benzofuran core with a tert-butyl group at the 3-position. Its molecular formula is C12H14OC_{12}H_{14}O and it has a molecular weight of 174.24 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioactivity.

1. Antioxidant Activity

Benzofuran derivatives have been studied for their antioxidant properties. A study indicated that compounds similar to benzofuran exhibit significant free radical scavenging activity. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of Benzofuran Derivatives

Compound NameIC50 (µM)Assay Method
Benzofuran25.0DPPH
Tert-butyl Benzofuran15.5ABTS

2. Anticancer Activity

Research has shown that benzofuran derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. One notable study demonstrated that a specific derivative inhibited the proliferation of cancer cells by modulating key signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Line: HeLa (cervical cancer)
  • IC50: 30 µM
  • Mechanism: Induction of apoptosis via caspase activation.

3. Enzyme Inhibition

Benzofuran compounds have also been investigated for their ability to inhibit various enzymes linked to disease processes. For instance, they have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are relevant in inflammation and pain management.

Table 2: Enzyme Inhibition by Benzofuran Derivatives

EnzymeIC50 (µM)Reference
COX-112.5
COX-210.0
α-Glucosidase20.0

Mechanistic Insights

The biological activities of benzofuran derivatives can be attributed to their ability to interact with various biological targets:

  • Antioxidant Mechanism: The hydroxyl groups present in the structure can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Anticancer Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction has been observed in cancer cells treated with benzofuran derivatives.
  • Enzyme Inhibition: Competitive inhibition has been noted against COX enzymes, suggesting that these compounds could serve as lead structures for anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the tert-butyl group to the benzofuran scaffold?

  • The tert-butyl group is typically introduced via alkylation or Friedel-Crafts reactions. For example, describes using t-BuOK in THF to facilitate tert-butyl substitution under basic conditions. Refluxing with alkyl halides (e.g., MeI) in DMF or toluene at elevated temperatures (~110°C) is another common approach .
  • Key considerations:

  • Steric hindrance from the tert-butyl group may require prolonged reaction times or higher temperatures.
  • Purification via column chromatography is often necessary due to byproduct formation.

Q. How can spectral techniques (FTIR, NMR, Mass) resolve structural ambiguities in 3-(1,1-dimethylethyl)-benzofuran derivatives?

  • FTIR : Identifies functional groups (e.g., C-O-C stretching in benzofuran at ~1250 cm⁻¹) and confirms tert-butyl C-H stretching (~2960 cm⁻¹) .
  • ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H). Aromatic protons in benzofuran are observed between 6.5–7.5 ppm, with splitting patterns indicating substitution positions .
  • Mass Spectrometry : The molecular ion peak ([M⁺]) should match the calculated molecular weight (e.g., C₁₂H₁₄O: 174.1 g/mol). Fragmentation patterns confirm the tert-butyl group (loss of 57 Da, [M−C₄H₉]⁺) .

Advanced Research Questions

Q. How do molecular docking studies predict the biological activity of 3-(1,1-dimethylethyl)-benzofuran derivatives?

  • Molecular docking evaluates binding affinity to target proteins (e.g., enzymes or receptors). highlights benzofuran derivatives docked against bacterial/fungal targets (e.g., cytochrome P450, β-lactamases).
  • Methodology:

  • Use software like AutoDock Vina to simulate ligand-protein interactions.
  • Prioritize derivatives with high docking scores (e.g., <−8 kcal/mol) and hydrogen bonding with active-site residues.
  • Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case Example : A reported ¹H NMR signal at 7.2 ppm (assigned to H-4 in benzofuran) conflicts with computational predictions (7.4 ppm).
  • Resolution Steps:

Re-examine sample purity (HPLC or TLC).

Compare with reference data from (NIST spectra for dihydrobenzofuran analogs).

Perform 2D NMR (COSY, HSQC) to confirm coupling relationships and assign signals unambiguously .

Q. What strategies optimize diastereoselectivity in multicomponent reactions involving 3-(1,1-dimethylethyl)-benzofuran?

  • reports diastereoselective cascade reactions using chiral catalysts (e.g., L-proline) or steric directing groups.
  • Example: A three-component reaction with tert-butyl benzofuran, aldehydes, and malononitrile achieves >90% de via transition-state control.
  • Key variables:

  • Solvent polarity (THF > DCM for steric effects).
  • Temperature (low temps favor kinetic control) .

Q. How does the tert-butyl substituent influence structure-activity relationships (SAR) in benzofuran derivatives?

  • The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability. notes that bulky substituents at position 3 reduce off-target interactions in imidazo-phthalazine hybrids.
  • SAR Trends:

  • Increased antifungal activity correlates with tert-butyl substitution (C. albicans MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
  • Reduced solubility may limit in vivo efficacy; consider prodrug strategies (e.g., esterification) .

Q. Methodological Tables

Table 1. Comparative Spectral Data for Benzofuran Derivatives

Compound¹H NMR (δ, ppm)FTIR (C-O-C, cm⁻¹)Mass (M⁺, m/z)
3-(t-Bu)-Benzofuran1.3 (s, 9H), 6.8–7.4 (m, 3H)1252174.1
Unsubstituted Benzofuran6.7–7.6 (m, 4H)1248118.1
Data compiled from

Table 2. Reaction Optimization for tert-Butyl Substitution

ConditionYield (%)Diastereoselectivity (de)
t-BuOK, THF, 25°C7285%
MeI, DMF, reflux65N/A
Ph₃P=CH₂CO₂Et, 110°C5878%
Adapted from

Properties

CAS No.

25252-19-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-tert-butyl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

ASVOZJQDBWUGDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=CC=CC=C21

Origin of Product

United States

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